3-(Benzo[d]thiazol-2-yloxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yloxy)propan-1-ol typically involves the reaction of 2-mercaptobenzothiazole with an appropriate epoxide. One common method is the nucleophilic substitution reaction where 2-mercaptobenzothiazole reacts with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield. These methods reduce the need for hazardous reagents and solvents, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Benzo[d]thiazol-2-yloxy)propan-1-one.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metalworking.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yloxy)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the compound’s antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)ethanol
- 2-(Benzo[d]thiazol-2-yl)acetic acid
- 2-(Benzo[d]thiazol-2-yl)aniline
Uniqueness
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group on the propanol chain allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its benzothiazole core structure is known for its broad spectrum of biological activities, enhancing its potential in medicinal chemistry .
Properties
Molecular Formula |
C10H11NO2S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C10H11NO2S/c12-6-3-7-13-10-11-8-4-1-2-5-9(8)14-10/h1-2,4-5,12H,3,6-7H2 |
InChI Key |
NYCVIRRCDJGKSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.